molecular formula C10H8O6S2 B8688527 Naphthalenedisulfonic acid CAS No. 25167-78-6

Naphthalenedisulfonic acid

Cat. No.: B8688527
CAS No.: 25167-78-6
M. Wt: 288.3 g/mol
InChI Key: YZMHQCWXYHARLS-UHFFFAOYSA-N
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Description

Naphthalenedisulfonic acid refers to a class of organic compounds consisting of a naphthalene ring substituted with two sulfonic acid functional groups, with several isomers such as the 1,5- and 2,6- forms being of significant industrial and research importance . These compounds are typically colorless to white crystalline solids and are characterized as strong acids . A primary application is their role as crucial intermediates in organic synthesis, particularly in the manufacturing of dyes and pigments . Specific isomers like Armstrong's acid (1,5-naphthalenedisulfonic acid) are used to synthesize derivatives such as 1,5-dihydroxynaphthalene and various aminonaphthalenesulfonic acids, which are valuable building blocks for high-performance dyes used in textiles and other industries . Furthermore, these compounds find use in the pharmaceutical sector, where they act as building blocks for synthesizing Active Pharmaceutical Ingredients (APIs) and their disodium salts can serve as divalent counterions for forming stable salts of basic drug compounds . In research settings, this compound salts are utilized as electrolytes in specific chromatographic techniques . Some isomers have also been identified in biochemical research as interacting with specific protein targets, such as peroxiredoxin in certain bacteria and L-lactate dehydrogenase in Plasmodium falciparum , suggesting potential as a starting point for investigative tool development . The global market for these chemicals is experiencing steady growth, driven by consistent demand from the dye and pharmaceutical industries, with a notable concentration of production and consumption in the Asia-Pacific region . Key Applications: Dye & Pigment Intermediates: Serves as a foundational material for synthesizing dihydroxy- and amino- derivatives essential for producing acid dyes, reactive dyes, and other specialized colorants . Pharmaceutical Synthesis: Used as a versatile intermediate in the production of various APIs, with its sulfonic acid groups enabling precise molecular modifications crucial for drug development . Chemical Research: Employed as a catalyst or intermediate in specialized organic synthesis and as a standard or electrolyte in analytical chemistry methods . Notice: This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25167-78-6

Molecular Formula

C10H8O6S2

Molecular Weight

288.3 g/mol

IUPAC Name

naphthalene-1,2-disulfonic acid

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

YZMHQCWXYHARLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Historical Context and Early Developments in Sulfonation Chemistry

The study of naphthalenedisulfonic acids is intrinsically linked to the broader history of sulfonation chemistry, a key industrial process involving the attachment of a sulfonic acid group (–SO₃H) to an organic compound. The sulfonation of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, was a subject of intense investigation in the late 19th and early 20th centuries. google.com

A pivotal figure in this field was British chemist Henry Edward Armstrong, for whom Armstrong's acid (naphthalene-1,5-disulfonic acid) is named. wikipedia.orgwikipedia.org His work, along with others, on the chemistry of naphthalene derivatives significantly advanced the understanding of aromatic substitution reactions. wikipedia.orgrsc.org Early research quickly established that the conditions of the sulfonation reaction—particularly temperature—dramatically influence the position of the sulfonic acid groups on the naphthalene ring. acs.orgblogspot.com This principle, known as kinetic versus thermodynamic control, is a classic concept in organic chemistry. acs.orgthecatalyst.orgscribd.com

At lower temperatures (around 80°C), the sulfonation of naphthalene favors the formation of naphthalene-1-sulfonic acid (the "alpha" product) because it forms faster (kinetic control). acs.orgblogspot.com At higher temperatures (160°C or above), the more stable naphthalene-2-sulfonic acid (the "beta" product) predominates as the system reaches equilibrium (thermodynamic control). acs.orgblogspot.comwikipedia.org The 2-isomer is more stable because it avoids the steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer. blogspot.comthecatalyst.org This fundamental discovery laid the groundwork for selectively producing specific isomers of both mono- and di-sulfonated naphthalenes, which was crucial for their industrial application. Further sulfonation of these monosulfonic acids, or direct disulfonation of naphthalene using stronger reagents like oleum (B3057394) (fuming sulfuric acid), leads to the formation of various naphthalenedisulfonic acid isomers. wikipedia.orgwikipedia.orgacs.org

Structural Diversity and Isomerism of Naphthalenedisulfonic Acids

The structural diversity of naphthalenedisulfonic acids arises from the ten possible positions on the naphthalene (B1677914) ring where the two sulfonic acid groups can attach. This results in a number of distinct isomers, each with unique properties and applications. The formation of these isomers is highly dependent on the reaction conditions. acs.org

For example, the sulfonation of naphthalene-1-sulfonic acid primarily yields 1,5-, 1,6-, and 1,7-naphthalenedisulfonic acids. acs.org Conversely, sulfonating naphthalene-2-sulfonic acid tends to produce a mixture of 1,6-, 1,7-, 2,6-, and 2,7-naphthalenedisulfonic acids. acs.orglookchem.com The selective synthesis and separation of these isomers, often achieved through controlled sulfonation conditions and subsequent crystallization or chromatography, are critical for industrial processes. google.com

The sulfonic acid groups are strongly acidic and render the compounds highly soluble in water, a key property for many of their applications. greenagrochem.comsciencenotes.org The specific placement of these groups influences the electronic properties and reactivity of the molecule, determining its utility as a chemical intermediate. wikipedia.org

Below is a table summarizing some of the common and industrially significant naphthalenedisulfonic acid isomers:

Isomer Name Common Name(s) CAS Number Key Applications
Naphthalene-1,5-disulfonic acidArmstrong's acid81-04-9Intermediate for dyes and pigments; used to prepare 1,5-dihydroxynaphthalene. wikipedia.orgwikipedia.org
Naphthalene-1,6-disulfonic acidEiver-Pick acid525-37-1Dye intermediate. hardtchemical.com
Naphthalene-2,6-disulfonic acidEbert-Merz β-acid581-75-9Precursor for high-performance polymers and specialty dyes. drugbank.comgoogle.com
Naphthalene-2,7-disulfonic acidEbert-Merz α-acid92-41-1Important intermediate for dyes (e.g., H-acid) and analytical reagents. lookchem.comsciencenotes.org

Fundamental Role in Organic Synthesis and Industrial Chemistry

Direct Sulfonation of Naphthalene (B1677914) Precursors

The direct sulfonation of naphthalene is the most common method for producing naphthalenedisulfonic acids. This electrophilic substitution reaction typically employs concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). The distribution of the resulting isomers is highly dependent on the reaction conditions, allowing for targeted synthesis.

The positions of the sulfonic acid groups on the naphthalene ring significantly influence the properties and subsequent reactivity of the molecule. The control of isomer formation, or regioselectivity, is therefore crucial. Key isomers include naphthalene-1,5-disulfonic acid, naphthalene-1,6-disulfonic acid, and naphthalene-2,7-disulfonic acid.

The regioselectivity is primarily governed by reaction temperature and the strength of the sulfonating agent.

Low Temperatures (Kinetic Control): At lower temperatures, the reaction is under kinetic control, favoring the formation of alpha-isomers (sulfonation at positions 1, 4, 5, 8).

High Temperatures (Thermodynamic Control): At higher temperatures (e.g., 160–180°C), the reaction is under thermodynamic control. This allows for the rearrangement of initially formed isomers to the more stable beta-isomers (positions 2, 3, 6, 7). For instance, high temperatures favor the formation of 2,6- and 2,7-naphthalenedisulfonic acid. google.com

The synthesis of 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, is achieved by the disulfonation of naphthalene with oleum. wikipedia.org Further sulfonation of this product can lead to naphthalene-1,3,5-trisulfonic acid. wikipedia.orgchemicalbook.com The 1,6-isomer can often be recovered from the filtrate of the 1,5-disulfonic acid production process. chemicalbook.comchemicalbook.com

Optimizing reaction conditions is essential for maximizing the yield of the desired isomer and minimizing byproducts. Critical parameters include temperature, reaction time, and the concentration of the sulfonating agent. researchgate.net For example, the synthesis of 1,5-naphthalenedisulfonic acid can be achieved by reacting naphthalene with 20% oleum at 20–35°C, followed by the addition of 65% oleum and heating for 6 hours at 55°C, resulting in an isolated yield of approximately 53%. chemicalbook.com Another method involves using fuming sulfuric acid at 30°C for several hours. chemicalbook.com

A process for preparing 2,7-naphthalenedisulfonic acid involves a two-step reaction. First, naphthalene reacts with concentrated sulfuric acid ( >90%) at 80–95°C. google.com The resulting intermediate is then treated with more sulfuric acid at a higher temperature (135–145°C) under a negative pressure, which helps drive the reaction to completion. google.com Yields for 1,5-naphthalenedisulfonic acid synthesis have been reported in the range of 58% to 76.5%, depending on the specific conditions and solvents used, such as 1,2-dichloroethane (B1671644).

IsomerReagentsKey ConditionsReported YieldSource
1,5-Naphthalenedisulfonic acidNaphthalene, Oleum (20% and 65%)20-35°C initially, then heat at 55°C for 6hca. 53% chemicalbook.com
1,5-Naphthalenedisulfonic acidNaphthalene, Oleum25°C, using 1,2-dichloroethane as solvent58% - 76.5%
2,6-Naphthalenedisulfonic acidNaphthalene, Sulfuric acidDilution of reaction mixture with water to 63% H₂SO₄, maintain at 60°C82.4% (of 85% purity) google.com
2,7-Naphthalenedisulfonic acidNaphthalene, Conc. H₂SO₄Stage 1: 80-95°C; Stage 2: 135-145°C under vacuum (10-100 Pa)Not specified google.com
1,6-Naphthalenedisulfonic acidNaphthalene, Conc. H₂SO₄High temperature (160-180°C)Not specified

Functionalization of the Naphthalenedisulfonic Acid Core

The this compound structure serves as a scaffold for further chemical modification. The introduction of functional groups such as amino, nitro, and acyl groups is key to producing a vast range of intermediates, dyes, and other specialty chemicals.

Azo coupling is a fundamental reaction for producing azo dyes, which constitute a large class of colorants. This reaction involves an electrophilic substitution where a diazonium salt reacts with a coupling component, typically an activated aromatic ring such as a phenol (B47542) or an aniline (B41778) derivative. This compound derivatives containing amino or hydroxyl groups are excellent coupling components. ontosight.ai

The general process involves two main steps:

Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). ontosight.ai This step is typically carried out at low temperatures (0–5°C) to ensure the stability of the diazonium salt. vulcanchem.com

Coupling: The diazonium salt is then reacted with a coupling partner. ontosight.ai For the coupling reaction to proceed efficiently with phenolic compounds, alkaline conditions (pH 8-10) are typically required to activate the coupling component. vulcanchem.com

For example, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid can be diazotized and coupled with other compounds like resorcinol (B1680541) or diazotized aniline to form complex azo dyes. ontosight.ai The sulfonic acid groups enhance the water solubility of the final dye and help it bind to fibers. vulcanchem.com

Reaction StepTypical ReagentsKey ConditionsPurposeSource
DiazotizationPrimary aromatic amine, NaNO₂, HCl/H₂SO₄0-5°CForms reactive diazonium salt vulcanchem.com
Azo CouplingDiazonium salt, Phenolic or Amino coupling componentAlkaline pH (8-10) for phenolic couplersForms the azo (-N=N-) linkage and chromophore vulcanchem.com

Nitration is another important electrophilic aromatic substitution reaction used to functionalize the this compound core. This process involves treating the acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid (mixed acid), to introduce one or more nitro (-NO₂) groups onto the naphthalene ring. google.com

The nitro derivatives are valuable intermediates, primarily because the nitro group can be readily reduced to an amino (-NH₂) group. This provides a route to aminonaphthalenedisulfonic acids, which are key precursors for azo dyes. chemicalbook.comchemicalbook.com For instance, the nitration of naphthalene-1,5-disulfonic acid yields 1- and 2-nitronaphthalene-4,8-disulfonic acids. chemicalbook.com Similarly, naphthalene-1,6-disulfonic acid can be nitrated to give 1-nitronaphthalene-3,8-disulfonic acid. chemicalbook.com The use of 1 to 1.5 moles of nitric acid per mole of naphthalene is advantageous for the nitration process. google.com

Acylation introduces an acyl group (R-C=O) into a molecule. In the context of this compound derivatives, this typically involves the N-acylation of an amino group to form an amide linkage. ontosight.ai This reaction is used to modify the properties of the molecule, such as its lipophilicity.

While traditional methods using long-chain acid chlorides for N-acylation can result in low yields (<10%) and numerous byproducts, more efficient methods have been developed. tandfonline.com A newer, more effective route involves using N-acylthiazolidine-2-thiones as acylating agents. tandfonline.comtandfonline.com This method has been shown to produce amphiphilic derivatives of amino-naphthalenedisulfonic acid in significantly higher yields, ranging from 25% to 60%. tandfonline.com This improved efficiency is crucial for the synthesis of specialized compounds, such as those investigated for potential biological activity. tandfonline.comtandfonline.com

Advanced Applications in Chemical Sciences and Engineering

Development of Chromophoric Systems and Pigments

The intrinsic chemical architecture of naphthalenedisulfonic acids makes them indispensable precursors in the synthesis of chromophoric systems, particularly azo and reactive dyes. The strategic placement of sulfonate groups on the naphthalene (B1677914) core significantly influences the electronic properties, solubility, and reactivity of the resulting dye molecules.

Naphthalenedisulfonic acids are key intermediates in the production of a wide array of synthetic dyes. In the synthesis of azo dyes, aminonaphthalenesulfonic acids serve as crucial coupling components or are used to form the diazonium salt. The sulfonate groups (–SO₃H) are highly polar and water-solubilizing, which is a critical property for dyes used in aqueous dyeing processes. nbinno.comwikipedia.org Furthermore, the position of these groups on the naphthalene ring directs the electrophilic substitution of the azo coupling reaction, allowing for precise control over the final structure and color of the dye. nbinno.com

Several isomers are pivotal in the dye industry. For instance, 2-amino-1,5-naphthalenedisulfonic acid is diazotized and used in the preparation of reactive azo dyes. Similarly, derivatives like 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid and 4-amino-5-hydroxy-1,7-naphthalenedisulfonic acid are employed as coupling components. The synthesis of complex disazo reactive dyes often involves intermediates derived from naphthalenedisulfonic acids, which are then coupled with other aromatic amines or phenols to create intricate chromophores. google.comijbpas.com

The general synthesis of an azo dye involves two primary steps: diazotization and azo coupling.

StepDescriptionReactants Example
Diazotization An aromatic primary amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C) to form a diazonium salt.2-amino-1,5-naphthalenedisulfonic acid + NaNO₂ + HCl
Azo Coupling The diazonium salt, acting as an electrophile, reacts with an electron-rich coupling component (e.g., a phenol (B47542), aniline (B41778), or another aminonaphthalenesulfonic acid derivative) to form the azo compound (R−N=N−R′).Diazotized 2-amino-1,5-naphthalenedisulfonic acid + N-maleinyl-H-acid

This table illustrates the general synthetic steps for azo dyes, with examples of reactants involving a naphthalenedisulfonic acid derivative.

The incorporation of this compound moieties into dye structures is a key strategy for enhancing both color yield and the stability of the final dyed product. The sulfonic acid groups play a multifaceted role in this enhancement.

Color Yield: The purity of the this compound intermediate directly impacts the color yield of the final dye. nbinno.com The high water solubility imparted by the sulfonate groups ensures efficient dissolution and transport of the dye molecules in the dyebath, leading to better accessibility to the fiber surface and more uniform, intense coloration.

Stability and Fastness: The stability of dyes is often evaluated by their fastness properties, such as light fastness and wash fastness.

Wash Fastness: The sulfonate groups can form strong ionic interactions or, in the case of reactive dyes, act as leaving groups or solubilizing agents for the reactive anchor that forms a covalent bond with the fiber (e.g., cotton, wool). ijbpas.com This strong bonding prevents the dye from leaching out during washing, resulting in excellent wash fastness.

Light Fastness: The rigid, extended π-electron system of the naphthalene core contributes to the photostability of the dye molecule. By delocalizing electronic excitation energy, the naphthalene structure helps to dissipate energy that might otherwise lead to photodegradation of the chromophore. The presence of sulfonate groups can further influence the electronic state of the molecule, contributing to this stability. Research on naphthalene-based azo dyes has demonstrated good to excellent light fastness properties. icrc.ac.ir

Materials Science and Engineering Applications

The unique combination of a rigid aromatic core and ionic functional groups makes this compound a versatile building block in materials science for creating polymers and frameworks with tailored properties.

This compound isomers serve as multifunctional organic ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The sulfonate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse and complex architectures, from one-dimensional chains to three-dimensional frameworks. sigmaaldrich.comacs.org

Researchers have successfully synthesized a range of MOFs using different isomers:

1,5-Naphthalenedisulfonate (1,5-NDS): Has been used to create a 1D coordination polymer with tin ([n-Bu₂Sn(BPDO-I)(1,5-C₁₀H₆(SO₃)₂)ₙ]) and a lead-based MOF ([Pb(1,5-nds)(H₂O)₃]ₙ) that exhibits significant nonlinear optical properties. sigmaaldrich.comresearchgate.net It has also been used with cobalt and copper to form MOFs studied for dye degradation. rsc.org

2,6-Naphthalenedisulfonate (2,6-NDS): This isomer has been used to construct cobalt and copper-based MOFs. rsc.org A nickel-iron MOF using 2,6-naphthalenedicarboxylic acid (a related structure) has been grown as ultrathin nanosheet arrays for electrocatalysis. nih.gov

2,7-Naphthalenedisulfonate (B229856) (2,7-NDS): Has been employed to build a series of lanthanide-based MOFs that exhibit interesting photoluminescent properties, with the potential for use in sensors. acs.org

The rigid naphthalene backbone provides structural integrity to the framework, while the specific geometry of the sulfonate groups dictates the resulting topology and porosity of the material. These materials are investigated for applications in catalysis, gas storage, and optics. rsc.orgresearchgate.net

NDS IsomerMetal Ion(s)Resulting StructureNoted Property/Application
1,5-NDSPb(II)Metal-Organic FrameworkNonlinear Optics researchgate.net
1,5-NDSCo(II), Cu(II)Metal-Organic FrameworkDye Degradation, Proton Conductivity rsc.org
2,6-NDSCo(II), Cu(II)Metal-Organic FrameworkDye Degradation rsc.org
2,7-NDSLn(III) (Sm, Eu, Gd, Tb, Dy)1D Double Chain MOFsLuminescence, Sensing acs.org

This table summarizes examples of coordination polymers and MOFs synthesized using various naphthalenedisulfonate isomers.

The sulfonic acid groups of this compound are strong acids, making them ideal functional groups for ion-exchange and proton-conduction applications. wikipedia.org These groups can readily deprotonate, creating a fixed negative charge on a polymer backbone and a mobile proton (H⁺) that can conduct electricity under an applied field.

A notable example is the use of 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid, as a monomer in the synthesis of sulfonated aromatic polymers. nih.govacs.orgresearchgate.net Through Suzuki polycondensation, this building block has been incorporated into alternating polyphenylene copolymers. nih.gov These polymers can be cast into membranes with a very high density of sulfonic acid groups, leading to:

High Ion-Exchange Capacity (IEC): The membranes achieve an IEC as high as 2.93 mequiv/g, indicating a large number of charge-carrying groups. nih.govacs.org

High Proton Conductivity: The high concentration of mobile protons results in excellent proton conductivity, reaching up to 138 mS/cm, which is a critical performance metric for applications in proton-exchange membrane (PEM) fuel cells and water electrolysis. nih.govacs.orgresearchgate.net

To prevent dissolution in water, which can occur with highly sulfonated polymers, the membranes can be thermally cross-linked. nih.gov This process enhances mechanical stability while retaining significant proton conductivity (e.g., 85 mS/cm), making these materials promising fluorine-free alternatives to commercial membranes like Nafion. nih.govacs.orgmdpi.com The sulfonic acid functional group is the cornerstone of strongly acidic cation (SAC) exchange resins, which are widely used for water softening and demineralization. wikipedia.orgsamcotech.com

Beyond their use in dyes and membranes, this compound derivatives are being integrated into a new generation of advanced materials with specific optical and electronic functions. The electronic properties of the naphthalene ring system, which can be tuned by the number and position of sulfonate and other substituent groups, are central to these applications.

Optical Properties: As demonstrated in MOFs, the naphthalene unit can act as a "strut" that isolates metal centers or as an active component in luminescence. acs.org Lanthanide MOFs constructed with 2,7-naphthalenedisulfonate show strong red emission when europium (Eu³⁺) is used, which can be excited by near-visible light. acs.org This property is being explored for luminescent sensors. Organic salts formed between 1,5-naphthalenedisulfonic acid and amines have also been shown to exhibit tunable luminescent properties depending on their crystalline structure. acs.org

Electronic Properties: The proton conductivity of this compound-based polymers is a key electronic property. nih.gov Additionally, copolymers incorporating derivatives like 8-anilino-1-naphthalenesulfonic acid have been investigated for their electrical conductivity and potential use in applications requiring electrostatic charge dissipation (ESD). researchgate.net The sulfonic acid groups act as dopants, increasing the conductivity of the polymer matrix. The choice of solvent when processing these materials can also significantly influence their final optical and electronic properties. mdpi.com

Analytical Chemistry and Separation Science Methodologies

The distinct physicochemical characteristics of this compound isomers make them both targets for and tools in advanced analytical and separation techniques.

The separation and quantification of this compound isomers are crucial for process monitoring in industries like dye manufacturing. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, with specialized methods developed to handle the challenges posed by these polar, ionic compounds.

Ion-pair chromatography (IPC) is a powerful approach for separating ionic analytes on common reversed-phase columns. technologynetworks.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.comitwreagents.com This new complex can be retained and separated on a nonpolar stationary phase like C8 or C18. technologynetworks.com IPC has been effectively utilized for the separation of ionic compounds such as naphthalenedisulfonic acids. researchgate.net The key advantage of this method is the ability to modulate the retention of these otherwise poorly retained ionic compounds by forming an electrically neutral ion pair that exhibits a greater affinity for the stationary phase. itwreagents.com

Mixed-mode chromatography (MMC) offers a versatile and powerful alternative for separating complex mixtures by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. thermofisher.comtosohbioscience.com This approach is particularly effective for separating this compound and its isomers, providing enhanced selectivity and resolution. thermofisher.com

Several mixed-mode methods have been developed for the analysis of naphthalenedisulfonic acids:

Anion-Exchange/HILIC: On an Obelisc N mixed-mode HILIC column, 1,5-naphthalenedisulfonic acid is retained primarily through an anion-exchange mechanism. sielc.com The retention time can be precisely controlled by adjusting the concentration of ions in the mobile phase, demonstrating excellent peak shape and controllable retention. sielc.com A similar approach using an Amaze TH column also separates acidic compounds through a combination of HILIC and anion-exchange mechanisms. helixchrom.com

Bridged Ion Separation: A unique method utilizes a negatively-charged, cation-exchange BIST™ A column to separate negatively charged analytes like 2-naphthalenesulfonic acid and 1,5-naphthalenedisulfonic acid. sielc.comresearchgate.net This is achieved by using a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), which acts as a bridge, linking the negatively charged analyte to the negatively charged column surface. sielc.com

The table below summarizes various HPLC conditions used for the separation of this compound isomers.

Chromatography Mode Column Mobile Phase / Buffer Detection Analyte(s)
Mixed-Mode (Anion-Exchange/HILIC)Obelisc N (4.6x150 mm)Acetonitrile/Water with Ammonium Formate (pH 3.0)UV (270 nm)1,5-Naphthalenedisulfonic Acid
Mixed-Mode (Anion-Exchange/HILIC)Amaze TH (4.6x100 mm)30% Acetonitrile with 60 mM Ammonium Formate (pH 3.0)ELSD1,5-Naphthalenedisulfonic Acid
Mixed-Mode (Bridged Cation-Exchange)BIST™ A (4.6x150 mm)80% Acetonitrile with 5.0 mM TMDAP Formate (pH 4.0)UV (270 nm)2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid

Table generated from data in search results. sielc.comhelixchrom.comsielc.com

Electrochemical sensors are widely used analytical devices valued for their portability, high sensitivity, and low cost. mdpi.com They function by converting a chemical recognition event into a measurable electrical signal. mdpi.com These sensors are often employed for on-site monitoring of environmental pollutants and in various biomedical applications. mdpi.com While electrochemical biosensors have been developed for the detection of naphthalene in water using cyclic voltammetry, specific sensor platforms that are constructed using this compound as a primary functional component are not extensively documented in current research. researchgate.net However, the principles of electrochemical sensing could be applied to detect naphthalenedisulfonic acids, for instance, by modifying electrode surfaces with materials that have a specific affinity for the sulfonate groups or the naphthalene ring structure.

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound isomers.

UV-Visible Spectroscopy: UV detection is commonly coupled with HPLC for the quantification of naphthalenedisulfonic acids. A detection wavelength of 270 nm is frequently used for analyzing compounds like 1,5-naphthalenedisulfonic acid. sielc.comsielc.com

Mass Spectrometry (MS): For definitive identification, MS is often used. Gas chromatography-mass spectrometry (GC-MS) has been employed to identify and quantify naphthalenesulfonic acid isomers in environmental samples after an on-line derivatization step. nih.govncu.edu.tw The mass spectrum of 1,5-naphthalenedisulfonic acid shows a top peak at an m/z of 288. nih.gov

Infrared (IR) and Raman Spectroscopy: Both FTIR and FT-Raman spectra are available for 1,5-naphthalenedisulfonic acid, providing characteristic vibrational fingerprints that can be used for identification and structural analysis. nih.gov

The table below lists key spectroscopic data for 1,5-Naphthalenedisulfonic Acid.

Technique Parameter Value/Observation
UV-Vis SpectroscopyCommon Detection Wavelength270 nm
Mass SpectrometryTop Peak (m/z)288
Mass Spectrometry2nd Highest Peak (m/z)131
Mass Spectrometry3rd Highest Peak (m/z)115
Infrared SpectroscopyTechniqueFTIR (KBr Wafer)
Raman SpectroscopyTechniqueFT-Raman

Table generated from data in search results. sielc.comsielc.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

Role as Reagents and Intermediates in Organic Synthesis

Naphthalenedisulfonic acids are highly valuable intermediates and reagents in the synthesis of a wide range of organic compounds. nbinno.comgoogle.com Their utility spans from the production of dyes and pigments to fine chemicals and pharmaceuticals. nbinno.comwikipedia.orgnbinno.com

The sulfonic acid groups can be modified or replaced, and the naphthalene core can be further functionalized, making these compounds versatile building blocks. nbinno.com

Key roles in organic synthesis include:

Intermediate for Dyes and Pigments: This is the primary application, where naphthalenedisulfonic acids are crucial for producing a wide spectrum of vibrant and durable colorants. nbinno.comwikipedia.org

Precursor for Naphthols: They are used in the synthesis of 1-naphthol (B170400) and 2-naphthol (B1666908), which are themselves precursors for dyes, pigments, and rubber processing chemicals. wikipedia.org

Synthesis of Other Intermediates: The disodium (B8443419) salt of naphthalene-1,5-disulfonic acid serves as a precursor for naphthalene-1,5-disulfonyl chloride through reaction with phosphorus pentachloride. orgsyn.org Alkaline fusion of 1,3-naphthalenedisulfonic acid can produce naphthoresorcinol (1,3-dihydroxynaphthalene). orgsyn.org

Stabilizer for Diazo Compounds: Certain isomers, such as 1,5-naphthalenedisulfonic acid, are used to stabilize diazo compounds, enhancing the reliability and efficiency of processes that use these reactive species. nbinno.com

Formation of Pharmaceutical Salts: Naphthalenedisulfonic acids are used to form salts of basic drugs. sielc.comresearchgate.netwikipedia.org

The table below summarizes the synthetic utility of this compound.

Role Reactant/Precursor Reagent(s)/Conditions Product(s)
IntermediateDisodium 1,5-naphthalenedisulfonatePhosphorus pentachloride (PCl₅) at 110°CNaphthalene-1,5-disulfonyl chloride
Intermediate1,3-Naphthalenedisulfonic acidAlkaline fusionNaphthoresorcinol
ReagentBasic drug moleculesThis compoundPharmaceutical salts
StabilizerDiazo compounds1,5-Naphthalenedisulfonic acidStabilized diazo compounds

Table generated from data in search results. sielc.comorgsyn.orgorgsyn.org

Environmental Fate, Transport, and Degradation Studies

Environmental Persistence and Recalcitrance of Sulfonated Naphthalenes

Naphthalenedisulfonic acids, along with other sulfonated aromatic compounds, are characterized by significant environmental persistence. The presence of the sulfonic acid group imparts high water solubility, which facilitates their transport and mobility within aquatic systems. This high solubility means they are less likely to adsorb onto biosludge or sediments, leading to their widespread presence in river and surface waters.

The core reason for their recalcitrance lies in the chemical stability of the sulfonate group attached to the aromatic naphthalene (B1677914) ring. This structural feature makes the compounds resistant to conventional biological degradation processes. The sulfonic group deactivates the aromatic ring, making it less susceptible to the enzymatic attacks by microorganisms that typically initiate the breakdown of aromatic compounds. Consequently, these compounds can persist in the environment for extended periods, passing through conventional wastewater treatment plants largely untreated. While some microbial degradation can occur, it is often slow and requires specific microbial strains or consortia capable of initiating desulfonation. Disulfonated naphthalenes are generally more resistant to biodegradation than their monosulfonated counterparts.

Advanced Oxidation Processes (AOPs) for Degradation

Given the resistance of naphthalenedisulfonic acids to conventional biological treatment, significant research has focused on Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•), which can effectively oxidize and break down these recalcitrant organic pollutants. These technologies represent a promising approach for the degradation of sulfonated aromatic compounds in aquatic systems.

Direct photolysis of naphthalenedisulfonic acid using UV irradiation alone is generally not sufficient for effective degradation. However, the efficiency of the process is dramatically enhanced by the addition of hydrogen peroxide (H₂O₂), a process known as UV/H₂O₂. In this system, the photolysis of H₂O₂ generates powerful hydroxyl radicals, which are the primary agents of degradation.

The combination of UV irradiation and H₂O₂ leads to the progressive breakdown of the this compound molecule. Studies on 1,5-naphthalenedisulfonic acid (NDS) have shown that this process converts the persistent parent compound into new, more biodegradable, and non-toxic species. This indicates that UV/H₂O₂ treatment can serve as an effective pretreatment step, transforming recalcitrant pollutants into forms that are more amenable to subsequent biological treatment.

ProcessDescriptionOutcome for this compoundReference
UV Photolysis (alone)Direct irradiation with ultraviolet light.Generally inefficient for degradation.
UV/H₂O₂ ProcessUV irradiation in the presence of hydrogen peroxide.Efficient and progressive degradation into more biodegradable and non-toxic species.

Ozonation is another AOP that has been extensively studied for the degradation of naphthalene sulfonic acids. Ozone can react with these compounds through two primary mechanisms: a direct reaction with the ozone molecule or an indirect reaction with hydroxyl radicals formed from ozone decomposition in water. The direct reaction involves an electrophilic 1,3-dipolar cycloaddition of ozone to the aromatic rings.

Research has shown that the reactivity of naphthalene sulfonic acids with ozone decreases as the number of sulfonic groups on the aromatic ring increases. For instance, naphthalene-1,3,6-trisulfonic acid exhibits a lower reaction rate compared to naphthalenedisulfonic and naphthalene-1-sulfonic acid. The primary reaction byproducts identified from the ozonation of naphthalenedisulfonic acids include highly oxidized organic acids and sulfate (B86663) ions, indicating the cleavage of the aromatic ring and desulfonation. While ozonation effectively removes Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), complete mineralization is often not achieved under typical operating conditions. However, the process significantly increases the biodegradability of the effluent, making a combined ozonation-biotreatment approach a viable strategy.

To enhance the efficiency of AOPs, various catalysts have been employed in both heterogeneous and homogeneous systems.

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) has been shown to be effective. Under UV or solar irradiation, TiO₂ generates electron-hole pairs that lead to the formation of hydroxyl radicals, which then degrade the naphthalenedisulfonate molecules.

Catalytic Ozonation: The use of catalysts such as activated carbon or metal oxides (e.g., NiO, CuO) in conjunction with ozone can accelerate the degradation process. Activated carbon's basicity is a key factor in its catalytic activity, promoting the generation of hydroxyl radicals from ozone. A sequential approach, where an initial ozonation stage is followed by a catalytic ozonation step, has been found to achieve nearly complete mineralization.

Fenton and Photo-Fenton Processes: The homogeneous Fenton process (Fe²⁺/H₂O₂) and its light-assisted variant, the photo-Fenton process (Fe²⁺/H₂O₂/UV), are powerful AOPs for degrading persistent organic pollutants. These methods rely on the generation of hydroxyl radicals from the iron-catalyzed decomposition of hydrogen peroxide.

Other Catalytic Systems: Platinum supported on porous activated carbon (Pt/PAC) has been used for the wet catalytic oxidation of sulfonated naphthalene compounds with hydrogen peroxide under ambient conditions, showing high removal efficiency and good catalyst stability.

Catalytic ProcessCatalyst/ReagentsMechanismReference
Heterogeneous PhotocatalysisTitanium Dioxide (TiO₂)Generation of HO• radicals on the catalyst surface under light irradiation.
Catalytic OzonationActivated Carbon, NiO, CuOEnhanced generation of HO• radicals from ozone decomposition on the catalyst surface.
Fenton/Photo-FentonFe²⁺ / H₂O₂ / UV lightHomogeneous generation of HO• radicals from iron-catalyzed H₂O₂ decomposition.
Wet Catalytic OxidationPlatinum on Activated Carbon (Pt/PAC)Oxidation with H₂O₂ over a platinum catalyst.

Investigation of Degradation Pathways and Metabolite Identification

The degradation of this compound proceeds through complex pathways involving several key steps, regardless of the specific AOP or microbial process employed.

The initial step in many degradation pathways is the hydroxylation of the aromatic ring, where hydroxyl radicals attack the naphthalene structure. In the photocatalytic degradation of 1,5-naphthalenedisulfonate, an 8-hydroxy derivative has been identified as an early intermediate. This is often followed or accompanied by desulfonation , the cleavage of the carbon-sulfur bond, which releases sulfite (B76179) or sulfate ions into the solution.

Further oxidation leads to the destruction of the diaromatic naphthalene system and subsequent ring fission . This ring cleavage results in the formation of a variety of smaller, aliphatic molecules. Identified metabolites and intermediates from various studies include:

Diols

Aldehydes

Carboxylic acids (e.g., highly oxidized organic acids)

5-Sulfosalicylic acid (from microbial degradation)

Gentisate (a well-known intermediary metabolite in microbial pathways)

Quantum chemical calculations have been used to predict the most likely points of attack by hydroxyl radicals, supplementing analytical results from techniques like liquid chromatography-mass spectrometry (LC-MS) used for metabolite identification. Microbial degradation pathways often involve regioselective dihydroxylation of the aromatic ring, leading to spontaneous sulfite elimination and channeling the resulting intermediates into central metabolic pathways like the gentisate route.

Role in Wastewater Treatment Research and Pollution Abatement Technologies

Naphthalenedisulfonic acids are significant target pollutants in wastewater treatment research due to their widespread industrial use and environmental persistence. They are found in effluents from industries such as textile manufacturing, where they are used as dye intermediates and auxiliaries.

Research into pollution abatement focuses on developing effective technologies to remove these compounds from industrial wastewater. AOPs are a cornerstone of this research, often proposed as a pretreatment step to enhance the biodegradability of the wastewater before it enters a conventional biological treatment stage. Combining AOPs with biological methods can lead to more complete and cost-effective mineralization. For instance, the fungal treatment of wastewater containing sulfonated naphthalene polymers has been shown to significantly increase the biodegradable fraction of the COD, from 9% to 40%.

Other technologies explored for treating wastewater containing these compounds include:

Electrocoagulation: This process uses an electric current to generate coagulants in situ, which can effectively remove organic matter. Studies have demonstrated over 80% COD and TOC removal from a commercial naphthalene sulfonic acid formulation using electrocoagulation with stainless steel electrodes.

Persulfate Oxidation: Activation of persulfate by heat or alkali to generate sulfate radicals is another AOP used for the degradation of compounds like 1-amino-8-naphthol-3,6-disulfonic acid (H acid).

Specialized Bioreactors: The use of specific microbial strains, such as Moraxella or Pseudomonas species, that are capable of degrading naphthalenedisulfonates in specialized bioreactors is an area of ongoing research.

These advanced treatment technologies are critical for mitigating the environmental impact of industries that utilize and discharge naphthalenedisulfonic acids.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intrinsic properties of molecules. nih.gov These "first-principles" approaches solve the electronic Schrödinger equation to predict molecular structures, energies, and other properties without reliance on empirical parameters. acs.org

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. nih.govnih.gov Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's electronic excitability and kinetic stability. schrodinger.comsamipubco.com

For naphthalene (B1677914) and its derivatives, DFT calculations have been used to determine these parameters. A study on naphthalene using the DFT/aug-cc-pVQZ basis set calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com The introduction of substituent groups, such as sulfonate groups, is known to alter the energies of these frontier orbitals. While specific calculations for NDSA isomers are not broadly published, studies on related naphthol sulfonate derivatives show that the electronic structure is influenced by the position of the substituents. koreascience.kr Theoretical investigations suggest that for substituted naphthalenes, stability, rather than the position of the greatest negative charge, is the primary determinant for the site of sulfonation in a protic environment.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further detail the charge distribution and bonding interactions within the molecule.

Table 1: Calculated Electronic Properties of Naphthalene (as a Parent Compound) This table provides reference values for the core naphthalene structure, as detailed computational data for naphthalenedisulfonic acid isomers is not readily available in the cited literature.

PropertyMethod/Basis SetCalculated Value
HOMO EnergyDFT/aug-cc-pVQZ-6.13 eV
LUMO EnergyDFT/aug-cc-pVQZ-1.38 eV
HOMO-LUMO GapDFT/aug-cc-pVQZ4.75 eV
Data sourced from a quantum computing analysis of naphthalene. samipubco.com

Quantum chemical methods can predict spectroscopic parameters, aiding in the interpretation of experimental data from techniques like UV-Vis, IR, and Raman spectroscopy. For instance, Time-Dependent DFT (TD-DFT) is used to calculate vertical transition energies, which correspond to electronic absorption bands. koreascience.kr

A computational study on 2-naphthol (B1666908) and its sulfonate derivatives using high-level ab initio (EOM-CCSD) and TD-DFT methods calculated the vertical transition energies to the two lowest-lying singlet excited states. koreascience.kr The results showed that while the absolute energy values were about 0.5 eV higher than experimental absorption maxima, the calculated energy spacing between the two states was in good agreement with experimental observations. koreascience.kr This demonstrates the predictive power of these methods for understanding the photophysical properties of naphthalenic compounds.

Conformational analysis through quantum calculations helps identify the most stable three-dimensional structures of a molecule. For flexible molecules, this is crucial for understanding their behavior. While the naphthalene ring system is rigid, the orientation of the sulfonic acid groups can vary. Ab initio gradient procedures have been successfully used to refine the geometries of naphthalene metabolites, determining the preferred conformations of substituent groups. nih.gov For this compound, calculations would reveal the energetically favored orientations of the -SO₃H groups relative to the aromatic rings and each other, considering factors like intramolecular hydrogen bonding and steric hindrance.

Understanding the mechanism of chemical reactions, such as the sulfonation of naphthalene to form NDSA, can be achieved by mapping the potential energy surface. DFT calculations are frequently employed to locate transition states and calculate activation energies for proposed reaction pathways. researchgate.netresearchgate.net

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control, which has been rationalized through theoretical principles. stackexchange.comquora.com

Kinetic Product : At lower temperatures (e.g., 80°C), sulfonation predominantly yields naphthalene-1-sulfonic acid. Computational analysis of the reaction intermediates shows that the transition state leading to the 1-isomer is lower in energy because it allows for more resonance structures that preserve the aromaticity of the adjacent ring. stackexchange.com This lower activation barrier means it forms faster. stackexchange.comquora.com

Thermodynamic Product : At higher temperatures (e.g., 160°C), the more stable naphthalene-2-sulfonic acid is the major product. The 1-isomer is less stable due to steric repulsion between the sulfonic acid group and the hydrogen atom at the 8-position (a 1,8-peri interaction). stackexchange.com Because sulfonation is a reversible reaction, higher temperatures provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium and favor the most stable thermodynamic product. stackexchange.comresearchgate.net

Further sulfonation to di-, tri-, and tetrasulfonic acids also follows these principles, where reaction conditions dictate the isomeric distribution. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules, such as a solute in a solvent. MD simulations solve Newton's equations of motion for a set of atoms and molecules, providing a detailed view of their dynamic behavior over time. nih.gov

The behavior of this compound in water is critical for many of its applications. MD simulations can model the intricate interactions between NDSA and surrounding water molecules. These simulations provide insights into the solvation free energy, the structure of hydration shells, and the dynamics of water molecules around the solute. nih.govmdpi.com

Simulations of the parent naphthalene molecule in water have been performed to understand hydrophobicity. Born-Oppenheimer Molecular Dynamics (BOMD) simulations revealed that water molecules are highly mobile on the naphthalene surface, even at low temperatures, indicating a shallow and complex potential energy surface. nih.gov

For this compound, the presence of the two highly polar and ionic sulfonate groups dominates its interaction with water. MD simulations would show:

Strong Hydration of Sulfonate Groups : The -SO₃⁻ groups would form strong hydrogen bonds with water molecules, organizing them into distinct hydration shells.

Hydrophobic Hydration of the Naphthalene Core : The aromatic rings would exhibit hydrophobic behavior, influencing the local structure and dynamics of water, though this effect would be modulated by the adjacent ionic groups.

Ion Pairing : In solutions containing counter-ions (e.g., Na⁺), simulations can model the formation and dynamics of ion pairs with the sulfonate groups.

This compound and its derivatives are of significant interest in supramolecular chemistry, where molecules non-covalently bind to form larger assemblies. ebrary.nettaylorandfrancis.com This "host-guest" chemistry is driven by interactions like hydrogen bonding, electrostatic forces, and π-π stacking. researchgate.net

Computational studies, often combining DFT for energetics with MD for dynamics, are used to explore these complexation phenomena. nih.govmdpi.com Research has shown that 1,5-naphthalenedisulfonate (1,5-NDS) can act as a versatile building block for supramolecular structures. acs.orgresearchgate.net

Complexes with Metal Cations : 1,5-NDS forms crystalline structures with cations like Ag⁺ and Zn²⁺. In the silver complex, [Ag(H₂O)₂]₂(1,5-Nds), the components are linked by O-H···O hydrogen bonds into a 3D supramolecular assembly. researchgate.net

Complexes with Organic Cations : With the tetramethylpyrazinium cation (Me₄PyzH⁺), 1,5-NDS forms 1D zigzag supramolecular chains via N-H···O hydrogen bonds. researchgate.net The nature of solvent molecules can also influence the hydrogen bonding modes and the resulting architecture of these organic salts. acs.org

Inclusion Complexes : Related molecules like 8-anilino-1-naphthalenesulfonic acid (1,8-ANS) are known to form inclusion complexes with macrocyclic hosts such as cyclodextrins. researchgate.net These studies provide a model for how the naphthalene core of NDSA could be encapsulated within a hydrophobic cavity, with the sulfonate groups interacting with the host's exterior or the aqueous environment. Computational methods like DFT are crucial for determining the geometry and stability of these host-guest complexes. nih.govnih.gov

These studies highlight the ability of the naphthalenedisulfonate dianion to direct the formation of ordered solid-state structures and participate in complex recognition events in solution.

Table 2: Examples of Supramolecular Assemblies with 1,5-Naphthalenedisulfonate (1,5-Nds)

Guest/Counter-ionResulting Structure TypePrimary Interactions
[Ag(H₂O)₂]⁺3D Supramolecular AssemblyO-H···O Hydrogen Bonds
(Me₄PyzH)⁺1D Zigzag Supramolecular ChainsN-H···O Hydrogen Bonds
Triphenylmethylamine (TPMA)Varies with solventHydrogen Bonding
Data sourced from studies on the synthesis and crystal structure of 1,5-NDS based assemblies. acs.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Computational and theoretical chemistry provides valuable insights into the relationship between the molecular structure of this compound isomers and their chemical reactivity and physical properties. These studies are crucial for understanding their behavior in various chemical processes and for designing new applications.

The reactivity of naphthalenedisulfonic acids is significantly influenced by the number and position of the sulfonic acid groups on the naphthalene ring. Theoretical studies focusing on electronic density have shown that the double bonds with the highest electron density in naphthalene-1-sulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1,3,6-trisulfonic acid are located at the 1–2, 3–4, 5–6, and 7–8 positions. This higher electron density makes these sites more susceptible to electrophilic attack. For instance, in the ozonation of these compounds, ozone initially attacks these high-electron-density bonds via a 1,3-dipolar cycloaddition.

The following table summarizes the kinetic data for the ozonation of different naphthalenesulfonic acids, illustrating the structure-reactivity relationship:

CompoundDirect Ozonation Rate Constant (M⁻¹s⁻¹)Radical Reaction Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ mol⁻¹)
Naphthalene-1-sulfonic acid1.8 x 10⁹~10⁹37-42
Naphthalene-1,5-disulfonic acidLower than monosulfonic acidSlightly reduced from ~10⁹37-42
Naphthalene-1,3,6-trisulfonic acidLowest among the threeSlightly reduced from ~10⁹37-42

This table is based on data from the study on the degradation of naphthalenesulfonic acids by oxidation with ozone.

In terms of structure-property relationships, computational methods are used to predict various physicochemical properties of this compound isomers. These predicted properties are essential for understanding the behavior of these compounds in different environments and for their application in various industrial processes.

The following table presents some computed properties for 1,5-naphthalenedisulfonic acid, a common isomer:

PropertyValue
Molecular Weight288.3 g/mol
XLogP30.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass287.97623032 Da
Monoisotopic Mass287.97623032 Da
Topological Polar Surface Area129 Ų
Heavy Atom Count18
Formal Charge0
Complexity449

This data is sourced from the PubChem database for 1,5-naphthalenedisulfonic acid.

These computational and theoretical investigations provide a fundamental understanding of how the molecular structure of naphthalenedisulfonic acids dictates their reactivity and properties. This knowledge is instrumental in optimizing their use in existing applications and in the rational design of new derivatives with tailored characteristics.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Production

The conventional synthesis of naphthalenedisulfonic acid via sulfonation of naphthalene (B1677914) with oleum (B3057394) or sulfuric acid is effective but energy-intensive and generates significant acidic waste streams. Future research is increasingly focused on developing "greener" and more sustainable production methods that enhance efficiency, reduce environmental impact, and improve safety.

Key research areas include:

Advanced Catalysis: The use of solid superacid catalysts is a promising avenue to reduce the amount of liquid acid required and simplify product separation. Research into catalysts like Cr-SO₄/ZrO₂ has shown potential for shortening sulfonation times and improving production efficiency in the synthesis of precursors for naphthalene-based superplasticizers. google.com

Process Intensification: Innovations in reactor design and process control are being explored to maximize yield and selectivity. One study highlighted a novel reactor type designed to suppress the sublimation of naphthalene, a common cause of yield loss in traditional processes. shokubai.org This, combined with the use of specific solvents like decalin, drastically improved the product yield to nearly 98%. shokubai.org

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as mechanochemistry (e.g., twin-screw extrusion), is emerging for the synthesis of related compounds like perylene (B46583) diimides. researchgate.net Applying similar principles to naphthalene sulfonation could significantly reduce solvent waste. Using alternative solvents or reaction media that improve reactant mixing and heat transfer while minimizing environmental hazards is another key direction. shokubai.orgchemicalbook.com

Circular Economy Approaches: A significant paradigm shift involves the inherent recycling of all acidic streams generated during the isolation and washing of naphthalenesulfonic acid compounds. google.com Patents have been filed for sustainable chemical processes that treat and reuse the mother liquor and washings, transforming a linear, waste-generating process into a more circular and economical one. google.com

Table 1: Comparison of Naphthalene Sulfonation Methods
MethodKey FeaturesPotential AdvantagesResearch Focus
Conventional SulfonationUse of concentrated sulfuric acid or oleum at high temperatures. shokubai.orgwikipedia.orgEstablished, well-understood process.Improving temperature control and isomer selectivity. wikipedia.org
Catalytic SulfonationAddition of solid superacid catalysts. google.comReduced reaction time, lower acid consumption, easier catalyst separation.Development of more active and reusable catalysts.
Process-Intensified SynthesisSpecialized reactors to prevent naphthalene sublimation; use of solvents like decalin. shokubai.orgSignificantly increased product yield (approaching 98%). shokubai.orgOptimizing reactor design and solvent recovery.
Sustainable IsolationInherent recycle of all acidic mother liquor and wash streams. google.comMinimizes waste, reduces raw material costs, improves process economy.Optimizing treatment agents for stream recycling.

Advanced Functional Materials Development

The rigid, aromatic structure and the presence of highly polar sulfonate groups make naphthalenedisulfonic acids excellent building blocks for a new generation of advanced functional materials. Research is moving beyond their traditional use in dyes and plasticizers to create materials with tailored electronic, optical, and chemical properties.

Emerging applications include:

Metal-Organic Frameworks (MOFs): this compound and its isomers are being used as organic linkers to construct MOFs with unique properties. njtech.edu.cnresearchgate.netacs.org

Gas Separation: A MOF pillared with 1,5-naphthalenedisulfonic acid has demonstrated high acetylene (B1199291) (C₂H₂) absorption capacity and effective dynamic separation of C₂H₂ from carbon dioxide, a critical process in chemical manufacturing. njtech.edu.cn

Nonlinear Optics: A lead-based MOF synthesized with 1,5-naphthalenedisulfonate was found to have a second harmonic generation efficiency 30 times greater than potassium dihydrogen phosphate (B84403) (KDP), a benchmark material, making it promising for optical devices. researchgate.net

Luminescent Sensing: Lanthanide-based MOFs constructed with 2,7-naphthalenedisulfonate (B229856) have been shown to act as luminescent sensors. acs.org An Europium-MOF, for instance, can detect specific metal ions and organic molecules in aqueous solutions, with potential applications in biological sensing. acs.org

Proton-Exchange Membranes (PEMs): 1,5-Naphthalenedisulfonic acid (Armstrong's acid) is being investigated as a key component in sulfonated polyphenylene polymers for PEMs, which are vital for fuel cells and electrolysis. nih.gov These polymers exhibit high ion-exchange capacity and proton conductivity. nih.gov Future work will focus on enhancing the mechanical and chemical stability of these membranes for long-term operation. nih.gov

Coordination Polymers: Researchers are synthesizing novel coordination polymers with various metal ions (e.g., Copper, Tin) linked by naphthalenedisulfonate anions. tandfonline.comsigmaaldrich.com These materials are being studied for their unique crystal structures and potential catalytic or material science applications.

Fluorescent Sensors: While not using the disulfonic acid directly, related naphthalene-based structures are being developed as highly selective fluorescent sensors. rsc.org One such sensor demonstrates a high affinity for Al³⁺ ions, enabling the detection of intracellular aluminum in living cells, showcasing the potential for naphthalene derivatives in advanced diagnostics. rsc.org

Innovative Analytical Techniques for Complex Mixtures

The accurate detection and quantification of this compound isomers in industrial and environmental samples are challenging due to their high polarity, water solubility, and structural similarity. Future research is focused on developing more sensitive, rapid, and robust analytical methods to manage complex matrices.

Key advancements include:

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A significant challenge with analyzing sulfonic acids by GC-MS is their non-volatile nature. Innovative techniques involve on-line derivatization directly in the GC injection port. nih.govtandfonline.com One method uses large-volume injection with tetrabutylammonium (B224687) salts to convert the sulfonic acids into more volatile butyl derivatives, allowing for quantification at levels as low as 0.05 µg/L in water samples. nih.govtandfonline.com

Capillary Electrophoresis (CE): CE offers a powerful tool for separating charged species like sulfonate isomers. Research has focused on optimizing the running buffer composition, such as by adding organic solvents (e.g., acetonitrile, ethanol), to achieve high separation selectivity for complex mixtures of naphthalenedisulfonate isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for analysis, with ongoing innovation in column chemistry and mobile phases.

BIST™ HPLC Columns: A novel HPLC method uses a negatively-charged, cation-exchange BIST™ A column. acs.org This unique approach uses a multi-charged positive buffer to act as a "bridge," linking the negatively-charged naphthalenesulfonate analytes to the negatively-charged column surface, enabling separation of similarly structured compounds like 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. acs.org

Mixed-Mode Chromatography: Columns like the Amaze TH combine HILIC (Hydrophilic Interaction Liquid Chromatography) and anion-exchange mechanisms. google.com This allows for good retention and peak shape using volatile mobile phases compatible with mass spectrometry, providing a powerful tool for LC-MS analysis. google.com

Table 2: Emerging Analytical Techniques for this compound Isomers
TechniquePrinciple of InnovationTypical ApplicationReported Quantification Limit
GC-MS with On-line DerivatizationLarge-volume injection with tetrabutylammonium salts to form volatile derivatives in the GC port. nih.govtandfonline.comTrace analysis in industrial effluents and river water. nih.govtandfonline.com0.05 µg/L nih.govtandfonline.com
Capillary Zone Electrophoresis (CZE)Addition of organic solvents to the running buffer to enhance separation selectivity. researchgate.netSeparation of substituted and unsubstituted naphthalenedisulfonate isomers. researchgate.net≤ 1.0 µg/L researchgate.net
BIST™ HPLC MethodUses a multi-charged positive buffer to link negative analytes to a negative cation-exchange column. acs.orgSeparation of similarly structured sulfonic acids. acs.orgNot specified.

Q & A

Q. Why do studies report conflicting solubility values for naphthalenedisulfonic acids?

  • Methodological Answer : Discrepancies arise from variations in crystallinity (amorphous vs. crystalline forms) and hydration states (e.g., tetrahydrates). Standardize solubility tests using thermogravimetric analysis (TGA) to account for water content and control temperature (±0.1°C) during measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.